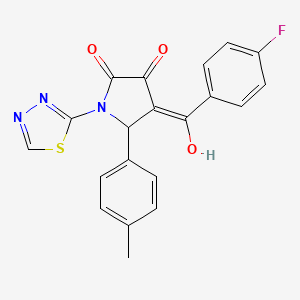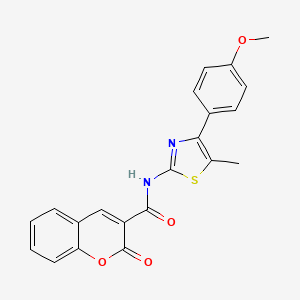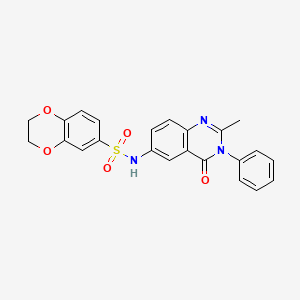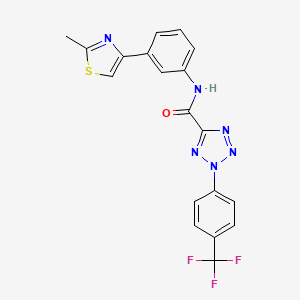
Fmoc-Tyr-OtBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr-OtBu: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine , is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, a method widely employed in the field of biochemistry for the production of peptides and proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl side chain of tyrosine .
作用机制
Target of Action
Fmoc-Tyr-OtBu, also known as Fmoc-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .
Mode of Action
This compound interacts with its targets (the amino acids in peptides) by protecting the tyrosine side-chains during the synthesis process . This protection prevents the amino acids from being used unproductively in acylating exposed tyrosine side-chains .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for synthesizing molecules in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, such as Leu-EnkephalinAmide, via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
Action Environment
The action of this compound is influenced by environmental factors in the laboratory setting. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . The storage temperature also affects the stability of this compound, with a recommended storage temperature of 2-8°C .
生化分析
Biochemical Properties
Fmoc-Tyr-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . This stability allows this compound to participate in reactions without unproductive acylation of exposed tyrosine side-chains .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It is used to synthesize various peptides, including Leu-EnkephalinAmide, via solid phase synthesis in water . These peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The tBu group is removed under acidic conditions, freeing the phenolic hydroxyl group of tyrosine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . The Fmoc group can be removed under basic conditions, and the tBu group can be removed under acidic conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in the formation and cleavage of peptide bonds. The Fmoc group interacts with bases during its removal, and the tBu group interacts with acids during its removal .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OtBu typically involves the following steps:
Starting Material: The process begins with L-tyrosine methyl ester hydrochloride.
Reaction with Fmoc-OSu: L-tyrosine methyl ester hydrochloride is reacted with Fmoc-OSu (fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate in an aqueous medium. This reaction introduces the Fmoc protecting group to the amino terminus of tyrosine.
Introduction of tBu Group: The hydroxyl group of tyrosine is then protected by reacting with tert-butyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Fmoc-Tyr-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) and the tBu group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.
Major Products:
Deprotected Tyrosine: After removal of protecting groups.
Peptides: Formed by coupling this compound with other amino acids.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Tyr-OtBu is extensively used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology and Medicine:
Drug Development: Peptides synthesized using this compound are used in drug discovery and development, particularly in the design of peptide-based therapeutics.
Biomaterials: this compound derivatives are used in the development of hydrogels for tissue engineering and drug delivery.
Industry:
相似化合物的比较
Fmoc-Tyr-OH: Lacks the tBu protecting group, making it less suitable for certain synthetic applications.
Fmoc-Thr-OtBu: Similar structure but with threonine instead of tyrosine, used for different peptide sequences.
Uniqueness:
属性
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGNJOUWWMJDE-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2620881.png)

![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)


![N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2620893.png)
![6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2620895.png)


![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)

